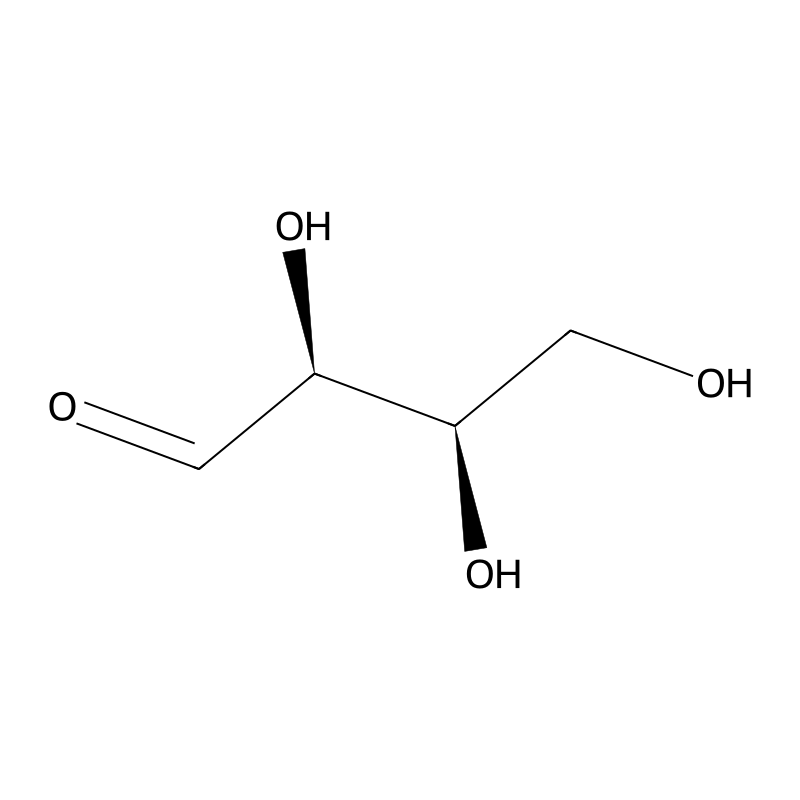D-Threose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biochemical Studies of Sugar Metabolism
D-Threose serves as a valuable tool for researchers studying sugar metabolism in bacteria and other organisms. Its role as a metabolic intermediate in specific pathways allows scientists to:
- Trace metabolic pathways: D-Threose can be radiolabeled, enabling researchers to track how it moves through different metabolic pathways, revealing novel insights into cellular sugar utilization .
- Investigate enzyme function: D-Threose acts as a substrate for specific enzymes involved in sugar metabolism. Studying how enzymes interact with D-Threose helps elucidate their function and potential roles in various physiological processes .
Development of Novel Therapeutic Strategies
D-Threose's unique properties are being explored in the development of potential therapeutic strategies for various conditions:
- Neurodegenerative diseases: Studies suggest D-Threose might offer neuroprotective benefits in models of Alzheimer's disease and Parkinson's disease. However, further research is needed to understand its mechanisms and potential therapeutic applications .
- Cancer treatment: D-Threose might exhibit anti-cancer properties by interfering with specific cancer cell signaling pathways. However, these findings are preliminary, and further investigation is warranted to assess its potential therapeutic efficacy .
Material Science Applications
D-Threose's unique chemical structure and properties are being explored for potential applications in material science, such as:
- Development of chiral catalysts: D-Threose derivatives are being investigated as potential chiral catalysts for various chemical reactions, offering advantages in terms of selectivity and efficiency .
- Biocompatible materials: D-Threose-based polymers are being explored for developing biocompatible materials for drug delivery and tissue engineering applications due to their potential biodegradability and biocompatibility .
D-Threose is a four-carbon monosaccharide with the molecular formula C₄H₈O₄. It is classified as an aldose, meaning it contains a terminal aldehyde group in its linear structure. D-Threose exists as two stereoisomers: D-threose and L-threose, with the D-form being the biologically active isomer. The name "threose" originates from its structural relationship to erythrose, another four-carbon sugar, where the prefixes "threo" and "erythro" denote specific configurations of adjacent chiral centers in organic molecules .
- Reduction Reactions: D-Threose can be reduced to produce D-threitol, an alditol, using reducing agents like sodium borohydride. This reaction converts the aldehyde group into a primary alcohol .
- Aldol Reactions: It can undergo aldol condensation reactions, forming larger sugar molecules or derivatives when reacted with other carbonyl compounds .
- Epimerization: D-Threose can interconvert with its epimer, D-erythrose, through carbonyl migration and other rearrangements .
D-Threose has been studied for its potential biological activities. It is involved in metabolic pathways and may play roles in cellular processes. Some studies suggest that it could have applications in:
- Antioxidant Activity: Certain derivatives of D-threose exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
- Metabolic Intermediates: As a sugar, it may serve as a substrate for various bio
D-Threose can be synthesized through several methods:
- Stereoselective Synthesis: A notable method involves the use of d-glyceraldehyde acetonide as a precursor. This method allows for the efficient production of trialkoxy derivatives of D-threose via stereoselective addition reactions with reagents like 1-(trimethylsilyl)vinyl cuprate .
- Reduction of Erythrose: Another approach includes the reduction of D-erythrose to yield D-threose, highlighting its relationship with other sugars in synthetic pathways .
D-Threose has several applications across different fields:
- Pharmaceuticals: Its derivatives are explored for potential therapeutic benefits due to their biological activities.
- Food Industry: As a sugar, it may be utilized as a sweetener or flavor enhancer in food products.
- Biotechnology: D-Threose and its derivatives are studied for their roles in metabolic engineering and synthetic biology applications .
Research on D-Threose's interactions focuses on its biochemical properties and how it interacts with enzymes and other biomolecules. Studies have indicated that:
- Enzyme Substrates: D-Threose can act as a substrate for various enzymes involved in carbohydrate metabolism.
- Binding Studies: Interaction studies have shown that certain proteins may bind preferentially to D-threose compared to its epimer, impacting metabolic pathways .
D-Threose shares structural similarities with several other monosaccharides. Here are some comparable compounds:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| D-Erythrose | C₄H₈O₄ | Epimer of D-threose; differs at C2 stereocenter |
| D-Ribose | C₅H₁₀O₅ | Five-carbon sugar; important in nucleic acids |
| L-Threose | C₄H₈O₄ | Enantiomer of D-threose; less biologically active |
Uniqueness of D-Threose
D-Threose is unique due to its specific stereochemistry and biological activity compared to its epimer, D-erythrose, which has different properties despite sharing the same molecular formula. The ability of D-threose to participate in distinct biochemical pathways further emphasizes its uniqueness among similar compounds .
XLogP3
UNII
Other CAS
95-43-2
95-44-3








